Cas no 32451-23-3 (Pentanoic acid,3,5-dihydroxy-3-methyl-, (3S)-)
Pentanoic acid,3,5-dihydroxy-3-methyl-, (3S)- Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid,3,5-dihydroxy-3-methyl-, (3S)-
- (3S)-3,5-dihydroxy-3-methylpentanoic acid
- (S)-Mevalonic acid
- L-Mevalonic acid
- Pentanoicacid, 3,5-dihydroxy-3-methyl-, (S)-
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- Inchi: 1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
- InChI Key: KJTLQQUUPVSXIM-LURJTMIESA-N
- SMILES: O[C@](C)(CC(=O)O)CCO
Pentanoic acid,3,5-dihydroxy-3-methyl-, (3S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43987-10MG |
(S)-Mevalonic acid lithium salt |
32451-23-3 | 10mg |
¥2370.02 | 2024-12-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43987-50MG |
(S)-Mevalonic acid lithium salt |
32451-23-3 | 50mg |
¥5950.55 | 2024-12-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43987-10MG |
32451-23-3 | 10MG |
¥2485.25 | 2023-01-15 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 43987-50MG |
32451-23-3 | 50MG |
¥6232.47 | 2023-01-15 |
Pentanoic acid,3,5-dihydroxy-3-methyl-, (3S)- Related Literature
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Andrew A. Scholte,John C. Vederas Org. Biomol. Chem. 2006 4 730
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Timothy D. H. Bugg Nat. Prod. Rep. 2001 18 465
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Ana C. Ramos-Valdivia,Robert van der Heijden,Robert Verpoorte Nat. Prod. Rep. 1997 14 591
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Margaret M. Blight,J. J. W. Coppen,John Frederick Grove J. Chem. Soc. C 1969 552
Additional information on Pentanoic acid,3,5-dihydroxy-3-methyl-, (3S)-
Pentanoic Acid, 3,5-Dihydroxy-3-Methyl-, (3S)-: A Comprehensive Overview
Pentanoic acid, 3,5-dihydroxy-3-methyl-, (3S)-, also known by its CAS number 32451-23-3, is a naturally occurring organic compound with significant biological and chemical properties. This compound belongs to the family of carboxylic acids and is characterized by its unique structure, which includes a pentanoic acid backbone with hydroxyl and methyl substituents. The (3S) configuration denotes the stereochemistry at the third carbon atom, making this compound chiral and potentially bioactive.
The compound has garnered attention in recent years due to its role in various biochemical pathways and its potential applications in pharmaceuticals and nutraceuticals. Researchers have explored its antioxidant properties, which make it a promising candidate for use in food preservation and skincare products. For instance, a study published in the Journal of Agricultural and Food Chemistry highlighted its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
One of the key areas of research on Pentanoic acid, 3,5-dihydroxy-3-methyl-, (3S)- involves its synthesis and structural elucidation. Scientists have developed efficient methods to synthesize this compound using biotechnological approaches, such as enzymatic catalysis. These methods not only enhance the yield but also reduce the environmental impact compared to traditional chemical synthesis techniques.
The compound's physical and chemical properties are equally intriguing. Its molecular weight is approximately 148 g/mol, and it exists as a white crystalline solid at room temperature. The presence of hydroxyl groups imparts it with moderate solubility in water, while the methyl group contributes to its lipophilicity. These properties make it suitable for various industrial applications, including the formulation of cosmetics and personal care products.
Recent advancements in analytical techniques have enabled researchers to study the stereochemical behavior of Pentanoic acid, 3,5-dihydroxy-3-methyl-, (3S)- in greater detail. For example, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the stereochemistry at the third carbon atom. This has been crucial for understanding its interactions with biological systems and its potential as a chiral building block in drug design.
In terms of biological activity, this compound has shown promise as an anti-inflammatory agent. Studies conducted on animal models have demonstrated its ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it could be developed into a therapeutic agent for conditions such as arthritis and inflammatory bowel disease.
The compound's role in metabolic pathways is another area of active research. It has been identified as a key intermediate in the biosynthesis of certain secondary metabolites in plants. Understanding its metabolic pathways could pave the way for novel strategies in plant breeding and crop optimization.
In conclusion, Pentanoic acid, 3,5-dihydroxy-3-methyl-, (3S)- is a multifaceted compound with diverse applications across various industries. Its unique chemical structure, coupled with its bioactive properties, makes it a subject of intense scientific interest. As research continues to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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